1-Benzyl-3-methylpiperidin-4-amine
Overview
Description
1-Benzyl-3-methylpiperidin-4-amine is an organic compound with the molecular formula C₁₃H₂₀N₂. It is a derivative of piperidine, a six-membered heterocyclic amine.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions and changes resulting from this compound would depend on its specific targets.
Biochemical Pathways
Given the wide range of pharmaceutical applications of piperidine derivatives, it can be inferred that this compound could potentially influence a variety of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-methylpiperidin-4-amine . These factors could include the pH of the environment, the presence of other compounds, temperature, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methylpiperidin-4-amine typically involves several steps:
N-acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-amino-4-methylpyridine with an acylating agent.
Quaternization: The resulting product is then quaternized using benzyl halide.
Partial Reduction: The quaternized product undergoes partial reduction using sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to form 1-Benzyl-4-methylpiperidin-3-one.
Reductive Amination: Finally, reductive amination of 1-Benzyl-4-methylpiperidin-3-one with methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol yields this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of cost-effective starting materials, safer reaction conditions, and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Benzyl-3-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis .
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-amine: This compound is structurally similar but differs in the position of the methyl group.
1-Benzyl-4-methylpiperidin-3-one: Another related compound with a ketone functional group instead of an amine.
Uniqueness: 1-Benzyl-3-methylpiperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFEKWKCLDVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265030 | |
Record name | 3-Methyl-1-(phenylmethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82378-86-7 | |
Record name | 3-Methyl-1-(phenylmethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82378-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-(phenylmethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-methylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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